![molecular formula C19H15FN4O2 B11289812 3-(4-fluorophenyl)-5-hydroxy-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11289812.png)

3-(4-fluorophenyl)-5-hydroxy-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

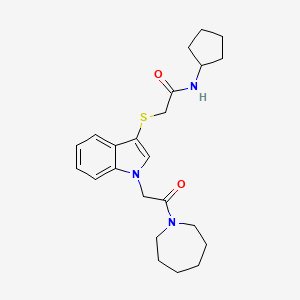

3-(4-fluorofenil)-5-hidroxi-N-fenil-6,7-dihidropirazolo[1,5-a]pirimidina-7-carboxamida es un compuesto heterocíclico que pertenece a la clase de las pirazolo[1,5-a]pirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas, incluyendo propiedades antiinflamatorias, antivirales y anticancerígenas. La presencia de los grupos fluorofenil y fenil en su estructura aumenta su potencial farmacológico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(4-fluorofenil)-5-hidroxi-N-fenil-6,7-dihidropirazolo[1,5-a]pirimidina-7-carboxamida típicamente involucra un proceso de múltiples pasos. Un método común incluye la condensación de 4-fluorobenzaldehído con fenilhidrazina para formar la hidrazona correspondiente. Este intermedio se cicla luego con acetoacetato de etilo en condiciones básicas para producir el derivado de pirazol. El paso final implica la reacción de este pirazol con formamida y acetato de amonio bajo condiciones de reflujo para formar el compuesto de pirazolo[1,5-a]pirimidina deseado .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y maximizar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

3-(4-fluorofenil)-5-hidroxi-N-fenil-6,7-dihidropirazolo[1,5-a]pirimidina-7-carboxamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: El grupo nitro, si está presente, se puede reducir a una amina utilizando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución aromática nucleofílica con nucleófilos como aminas o tioles.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.

Sustitución: Hidruro de sodio en dimetilformamida para la sustitución aromática nucleofílica.

Principales productos formados

Oxidación: Formación del derivado cetónico correspondiente.

Reducción: Formación del derivado de amina.

Sustitución: Formación de derivados sustituidos con varios nucleófilos.

Aplicaciones Científicas De Investigación

3-(4-fluorofenil)-5-hidroxi-N-fenil-6,7-dihidropirazolo[1,5-a]pirimidina-7-carboxamida tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Estudiado por su potencial como agente antiinflamatorio y antiviral.

Medicina: Investigado por sus propiedades anticancerígenas, particularmente en la inhibición del crecimiento de ciertas líneas celulares cancerosas.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 3-(4-fluorofenil)-5-hidroxi-N-fenil-6,7-dihidropirazolo[1,5-a]pirimidina-7-carboxamida implica su interacción con objetivos moleculares y vías específicas:

Objetivos moleculares: Se dirige a enzimas y receptores involucrados en las vías inflamatorias y cancerígenas, como las enzimas ciclooxigenasa (COX) y el factor nuclear kappa B (NF-κB).

Vías involucradas: Inhibe la producción de mediadores proinflamatorios como prostaglandinas y citocinas, reduciendo así la inflamación y el crecimiento tumoral.

Comparación Con Compuestos Similares

Compuestos similares

Pirazolo[3,4-d]pirimidina: Conocido por sus propiedades anticancerígenas y antiinflamatorias.

Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Exhibe una potente actividad inhibitoria de CDK2, lo que lo convierte en un potencial agente anticancerígeno.

Singularidad

3-(4-fluorofenil)-5-hidroxi-N-fenil-6,7-dihidropirazolo[1,5-a]pirimidina-7-carboxamida es único debido a su patrón de sustitución específico, que aumenta su actividad farmacológica y selectividad. La presencia del grupo fluorofenil aumenta su lipofilia y permeabilidad de membrana, haciéndolo más efectivo en sistemas biológicos.

Propiedades

Fórmula molecular |

C19H15FN4O2 |

|---|---|

Peso molecular |

350.3 g/mol |

Nombre IUPAC |

3-(4-fluorophenyl)-5-oxo-N-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |

InChI |

InChI=1S/C19H15FN4O2/c20-13-8-6-12(7-9-13)15-11-21-24-16(10-17(25)23-18(15)24)19(26)22-14-4-2-1-3-5-14/h1-9,11,16H,10H2,(H,22,26)(H,23,25) |

Clave InChI |

LNFMKRYHPBYVEU-UHFFFAOYSA-N |

SMILES canónico |

C1C(N2C(=C(C=N2)C3=CC=C(C=C3)F)NC1=O)C(=O)NC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11289733.png)

![N-(3,5-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11289737.png)

![N~6~-(3-chloro-4-methoxyphenyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11289739.png)

![9'-Bromo-2'-(3-methoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11289745.png)

![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11289778.png)

![2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11289781.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B11289783.png)

![N-{1-cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide](/img/structure/B11289786.png)

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11289795.png)

![1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B11289807.png)